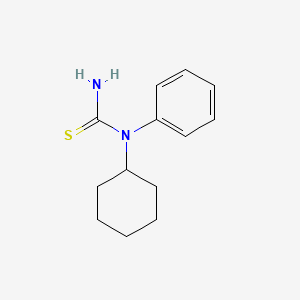

Thiourea,N-cyclohexyl-N-phenyl-

Description

Contextualization of Thiourea (B124793) Chemistry in Modern Research

Thiourea and its derivatives are a versatile class of organosulfur compounds that have garnered significant attention in modern research. mdpi.comtandfonline.com These compounds, characterized by the >N-C(S)-N< functionality, serve as crucial building blocks in organic synthesis and are recognized for their wide array of biological activities. researchgate.netresearchgate.net The ease of synthesis and the ability to modify their nitrogen substituents allows for the creation of a large number of substituted and functionalized derivatives. tandfonline.com

The research interest in thiourea derivatives stems from their diverse applications, including their roles as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.netanalis.com.my Furthermore, they are utilized in agriculture as insecticides, herbicides, and fungicides. researchgate.netacs.org Beyond their biological applications, thiourea derivatives have found use in materials science, as corrosion inhibitors, and as ligands in coordination chemistry, forming complexes with a wide range of transition metals. researchgate.netrsc.org The adaptability of the thiourea scaffold allows for the development of compounds with tailored properties, making it a privileged structure in medicinal chemistry and drug design. researchgate.netnih.gov

Significance of N-Cyclohexyl-N-phenylthiourea as a Research Subject

N-Cyclohexyl-N-phenylthiourea, also known as 1-cyclohexyl-3-phenylthiourea, is a specific disubstituted thiourea derivative that has been a subject of interest in chemical research. ontosight.ai Its structure features a thiourea core with a cyclohexyl group on one nitrogen atom and a phenyl group on the other. ontosight.ai This particular combination of aliphatic and aromatic substituents influences its chemical properties and biological activities.

The synthesis of N-Cyclohexyl-N-phenylthiourea can be achieved through the reaction of cyclohexylamine (B46788) with phenylisothiocyanate. ontosight.ai The study of such specific derivatives is crucial for understanding structure-activity relationships within the broader class of thioureas. For instance, research into phenylthiourea (B91264) derivatives for antitubercular applications revealed that the presence of a cyclohexyl group on the thiourea core led to a loss of intracellular activity against Mycobacterium tuberculosis. nih.gov This highlights the significance of the N-cyclohexyl substituent in modulating the biological effects of the phenylthiourea scaffold.

The molecular structure of related compounds, such as N-Cyclohexylcarbonyl-N′-phenylthiourea, has been elucidated through single-crystal X-ray diffraction. researchgate.net While this compound has a carbonyl group, making it an acylthiourea, the study provides insights into the conformational properties that N-cyclohexyl-N-phenylthiourea might adopt. researchgate.net Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential tools for the characterization of N-Cyclohexyl-N-phenylthiourea and its derivatives. ontosight.ailehigh.edu

Table 1: Properties of N-Cyclohexyl-N-phenylthiourea

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2S |

| Synonyms | 1-Cyclohexyl-3-phenylthiourea, N-Cyclohexyl-N'-phenylthiourea |

Evolution of Academic Research on Substituted Thioureas

The academic research on substituted thioureas has evolved significantly over the years. acs.org Initial studies focused on the fundamental synthesis and characterization of simple thiourea derivatives. The most common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. researchgate.net

Over time, research has shifted towards the synthesis of more complex and functionalized thiourea derivatives to explore their potential in various fields. rsc.org This includes the introduction of diverse substituents, such as acyl, sulfonyl, phosphoryl, and cyano groups, onto the thiourea core. tandfonline.com These modifications significantly expand the coordination potential and biological activity of the resulting molecules. tandfonline.comrsc.org For example, N-acylthioureas are a well-studied class of derivatives that can act as versatile ligands for metal complexes and are precursors for the synthesis of various heterocyclic compounds. researchgate.netrsc.org

Recent advancements have focused on developing novel synthetic methodologies, including catalyst-free methods and the use of green chemistry principles like reactions in aqueous media. nih.gov There is also a growing interest in the application of thiourea derivatives as organocatalysts. rsc.org The continuous exploration of new substituted thioureas and their metal complexes holds promise for the development of new therapeutic agents and advanced materials. researchgate.net

Table 2: Common Synthesis Methods for Substituted Thioureas

| Method | Description | Reactants |

|---|---|---|

| From Isothiocyanates | Reaction of an amine with an isothiocyanate. researchgate.net | Amine, Isothiocyanate |

| From Cyanamides | Reaction of cyanamide (B42294) with hydrogen sulfide. researchgate.net | Cyanamide, Hydrogen Sulfide |

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2S |

|---|---|

Molecular Weight |

234.36 g/mol |

IUPAC Name |

1-cyclohexyl-1-phenylthiourea |

InChI |

InChI=1S/C13H18N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16) |

InChI Key |

BSFLLGAUWKIZOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C(=S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cyclohexyl N Phenylthiourea and Its Derivatives

One-Pot Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient avenue for the synthesis of complex molecules from three or more starting materials in a single step. nih.gov This approach is particularly advantageous for creating libraries of structurally diverse compounds for various applications. nih.govbeilstein-journals.org

Isocyanide-Amine-Sulfur Based Protocols

A modern and efficient method for the synthesis of thioureas involves a one-pot, three-component reaction of an isocyanide, an amine, and elemental sulfur. researchgate.netrsc.org This protocol has been successfully applied to the synthesis of a wide range of thiourea (B124793) derivatives. nih.gov The reaction proceeds through the activation of sulfur by the amine, followed by the nucleophilic attack of the isocyanide. researchgate.net

The use of an aqueous polysulfide solution, prepared from elemental sulfur and an organic base, has been shown to facilitate the reaction under homogeneous and mild conditions. researchgate.netnih.gov This approach avoids the use of hazardous and volatile sulfur-containing reagents. The scope of this reaction is broad, accommodating a variety of isocyanides and amines. nih.gov For instance, the reaction of cyclohexyl isocyanide, aniline (B41778), and sulfur in the presence of a suitable base would yield N-cyclohexyl-N-phenylthiourea.

Table 1: Scope of Isocyanides and Amines in Multicomponent Thiourea Synthesis This table is representative and illustrates the variety of reactants that can be used in this synthetic protocol.

| Isocyanide | Amine | Product |

| Cyclohexyl isocyanide | Aniline | N-Cyclohexyl-N-phenylthiourea |

| Benzyl isocyanide | Cyclohexylamine (B46788) | N-Benzyl-N'-cyclohexylthiourea |

| tert-Butyl isocyanide | Phenethylamine | N-tert-Butyl-N'-phenethylthiourea |

Optimized Reaction Conditions and Green Chemistry Principles

Significant efforts have been directed towards optimizing the reaction conditions for the multicomponent synthesis of thioureas to align with the principles of green chemistry. researchgate.neted.gov A key development is the use of water as a solvent, which is an environmentally benign and readily available medium. researchgate.netresearchgate.net The application of continuous-flow synthesis has been demonstrated to dramatically reduce reaction times to mere minutes, a significant improvement over traditional batch processes. researchgate.netnih.gov

Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for preparing thioureas. ijcrt.org This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. The use of deep eutectic solvents (DES) has also been explored as a green and reusable reaction medium for the synthesis of related compounds. researchgate.net These optimized conditions not only enhance the efficiency and environmental friendliness of the synthesis but also contribute to making these processes more cost-effective. researchgate.net

Isothiocyanate-Amine Condensation Routes

The reaction between an isothiocyanate and an amine is a classical and widely employed method for the synthesis of N,N'-disubstituted thioureas. ontosight.ai This approach is characterized by its reliability and broad applicability.

Mechanism and Scope of Nucleophilic Addition

The synthesis of N-cyclohexyl-N-phenylthiourea can be readily achieved through the condensation of phenyl isothiocyanate with cyclohexylamine. ontosight.ai The underlying mechanism of this reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by a proton transfer to yield the stable thiourea product.

The scope of this reaction is extensive, allowing for the synthesis of a vast array of thiourea derivatives by varying the substituents on both the isothiocyanate and the amine. researchgate.netgoogle.com This versatility makes it a cornerstone in the synthesis of thiourea-based compounds.

Influence of Solvent and Temperature on Reaction Efficiency

The efficiency of the isothiocyanate-amine condensation is influenced by the choice of solvent and the reaction temperature. Typically, the reaction is conducted in an anhydrous, inert organic solvent to prevent side reactions. google.com Suitable solvents include dichloromethane (B109758) and ethyl acetate. google.com

The reaction temperature is generally maintained in the range of 10-40 °C, with a preferred range of 20-30 °C for optimal results. google.com It has been noted that at elevated temperatures, some isothiocyanates can undergo decomposition. nih.gov Careful control of these parameters is crucial for achieving high yields and purity of the desired N-cyclohexyl-N-phenylthiourea.

Table 2: Effect of Solvent and Temperature on Isothiocyanate-Amine Condensation This table provides a general overview of the reaction conditions.

| Solvent | Temperature Range (°C) | General Outcome |

| Dichloromethane | 20-30 | High yield and purity |

| Ethyl Acetate | 20-30 | Good yield |

| Acetonitrile | Room Temperature | Effective for some reactions |

Derivatization Strategies and Functionalization

The thiourea moiety in N-cyclohexyl-N-phenylthiourea serves as a versatile scaffold for further derivatization and functionalization. This allows for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. nih.gov

For example, N-aroyl thioureas, which can be synthesized from aroyl chlorides, potassium thiocyanate (B1210189), and an amine, can be used as building blocks for more complex structures. nih.gov One such derivative, N-(cyclohexylcarbamothioyl)-2-naphthamide, has been utilized in the synthesis of thiazolidine (B150603) derivatives through reaction with chloroacetic acid. nih.gov This demonstrates the potential of the N-cyclohexylthiourea core to be incorporated into various heterocyclic systems, thereby expanding the chemical space for drug discovery and other applications.

Introduction of Electron-Withdrawing Groups for Enhanced Properties

The strategic incorporation of electron-withdrawing groups (EWGs) into the N-cyclohexyl-N-phenylthiourea scaffold is a key method for modulating the molecule's electronic properties and reactivity. EWGs, such as nitro groups (NO₂) and halogens, can significantly impact the compound's utility as a synthetic intermediate and its potential biological activity. The nitro group, in particular, is a versatile building block in organic synthesis. Its powerful electron-withdrawing nature can activate or deactivate parts of a molecule, and it can be chemically transformed into other functional groups, most notably through reduction to an amino group. nih.govmdpi-res.com

A direct example of this strategy is the synthesis of N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, which incorporates the strongly electron-withdrawing 4-nitrobenzoyl moiety. nih.gov The synthesis is achieved through a one-pot reaction where 4-nitrobenzoyl chloride is first reacted with ammonium (B1175870) thiocyanate in acetone (B3395972) to generate an in-situ 4-nitrobenzoyl isothiocyanate intermediate. Subsequent addition of cyclohexylamine to the mixture results in the formation of the target thiourea derivative. nih.gov The product is precipitated by pouring the reaction mixture into cold water and can be purified by recrystallization. nih.gov

The presence of the nitro group makes the resulting compound a valuable precursor for further chemical elaboration. nih.gov Structural analysis confirms the incorporation of the nitrobenzoyl group, with the thioureido group being twisted from the plane of the benzene (B151609) ring. nih.gov

Table 1: Synthesis of N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product |

| 4-Nitrobenzoyl chloride | Ammonium thiocyanate | Cyclohexylamine | Acetone | Reflux | N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea |

Synthesis of N-Acyl/Aroyl Analogs

N-Acyl and N-aroyl thioureas are a significant class of derivatives, and their synthesis is a well-established field. These analogs are typically prepared by the condensation reaction between an amine, a thiocyanate source, and an acyl or aroyl chloride. nih.gov The general procedure involves the reaction of an acid chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. nih.gov This step forms a highly reactive acyl or aroyl isothiocyanate intermediate. The subsequent nucleophilic addition of an amine to this intermediate yields the final N-acyl/aroyl thiourea. nih.gov

This versatile methodology has been successfully applied to synthesize a variety of analogs, including the parent N-Cyclohexylcarbonyl-N′-phenylthiourea. In this specific synthesis, cyclohexylcarbonyl chloride is reacted with ammonium thiocyanate and aniline in acetone under reflux conditions to yield the desired product. researchgate.net

The scope of this reaction is broad, allowing for the incorporation of diverse acyl and aroyl groups. For instance, N-(cyclohexylcarbamothioyl)-2-naphthamide, an aroyl analog, was synthesized by reacting 2-naphthoyl chloride with potassium thiocyanate (KSCN) and cyclohexanamine. ontosight.ai Similarly, a range of N-acyl thioureas bearing heterocyclic rings have been produced using 2-((4-methoxyphenoxy)methyl)benzoyl chloride as the acylating agent and various heterocyclic amines. nih.gov

Table 2: Examples of Synthesized N-Acyl/Aroyl Analogs of N-Cyclohexyl-N-phenylthiourea

| Acyl/Aroyl Chloride | Amine | Thiocyanate Source | Product |

| Cyclohexylcarbonyl chloride | Aniline | Ammonium thiocyanate | N-Cyclohexylcarbonyl-N′-phenylthiourea researchgate.net |

| 4-Nitrobenzoyl chloride | Cyclohexylamine | Ammonium thiocyanate | N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea nih.gov |

| 2-Naphthoyl chloride | Cyclohexylamine | Potassium thiocyanate | N-(cyclohexylcarbamothioyl)-2-naphthamide ontosight.ai |

Novel Synthetic Approaches (e.g., Mechanochemical Syntheses)

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Novel approaches such as mechanochemistry and ultrasound-assisted synthesis offer considerable advantages over traditional solution-based methods, including shorter reaction times, milder conditions, and reduced solvent usage.

Mechanochemistry, which uses mechanical force from methods like ball milling to drive chemical reactions, is an emerging green technology in organic synthesis. researchgate.net This solvent-free or low-solvent approach can enhance reaction rates, overcome solubility issues, and sometimes lead to the formation of products that are inaccessible through conventional means. nih.gov While a specific mechanochemical synthesis for N-cyclohexyl-N-phenylthiourea has not been detailed, the successful application of ball milling for synthesizing related heterocyclic precursors, such as imidazolium (B1220033) salts, highlights its potential. researchgate.net The general procedure involves milling the reactants together in a specialized jar, often with a grinding ball, which provides the energy needed for the chemical transformation. researchgate.net This method has been shown to be an environmentally greener technique compared to solvent-based heating. researchgate.net

Ultrasonic-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of thiourea derivatives. The use of ultrasonic irradiation can significantly shorten reaction times under mild conditions. ontosight.ai For example, the synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide was efficiently achieved using this method. ontosight.ai This approach demonstrates that alternative energy sources can be effectively used to promote the synthesis of N-cyclohexyl-N-phenylthiourea analogs, offering a greener and more efficient alternative to conventional refluxing.

Comprehensive Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been an indispensable tool for the unambiguous determination of the solid-state structure of N-cyclohexyl-N'-phenylthiourea derivatives. nih.govnih.gov This technique allows for precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed molecular picture.

The conformation of the cyclohexyl ring is a significant aspect of the molecule's structure. In related structures, such as N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea and N-cyclohexyl-2-oxo-2-phenylacetamide, the cyclohexyl ring consistently adopts a stable chair conformation. nih.govresearchgate.net This is the most energetically favorable conformation for a six-membered ring, minimizing steric strain. This chair form is a persistent structural motif in these types of compounds.

Advanced Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide valuable information about the structure and electronic environment of molecules in solution.

NMR spectroscopy is a powerful technique for elucidating the chemical environment of atomic nuclei within a molecule. wiley.com

The ¹H NMR spectrum of thiourea (B124793) derivatives provides characteristic signals for the protons in different parts of the molecule. The chemical shifts, measured in parts per million (ppm), are influenced by the local electronic environment of the protons. openstax.org Protons attached to or near electronegative atoms or unsaturated groups will experience different magnetic fields and thus resonate at different frequencies. openstax.orgyoutube.com

In molecules containing phenyl and carbonyl groups, anisotropic effects can significantly influence the chemical shifts of nearby protons. rsc.orgyoutube.com This effect arises from the circulation of π-electrons in these groups under an external magnetic field, which creates a local magnetic field that can either shield or deshield adjacent protons, causing their signals to shift upfield or downfield, respectively. youtube.com For instance, the presence of multiple benzene (B151609) rings can lead to more pronounced anisotropic effects. researchgate.net While specific ¹H NMR data for N-cyclohexyl-N'-phenylthiourea is not detailed in the provided search results, the spectrum of a related compound, 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea, has been reported. researchgate.net The interpretation of such spectra involves assigning the observed signals to the specific protons of the cyclohexyl and phenyl groups, taking into account the influence of the thiourea core and any anisotropic effects from the aromatic ring. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Correlation of Spectroscopic Data with Solid-State Structures

A comprehensive understanding of N-cyclohexyl-N'-phenylthiourea is achieved by correlating the data obtained from spectroscopic techniques with its solid-state structure, typically determined by X-ray crystallography. bbk.ac.uknih.govcreative-biostructure.com X-ray crystallography provides a precise three-dimensional map of the atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

This solid-state information can then be used to interpret and validate the spectroscopic data. For example, the bond lengths and angles from the crystal structure can be used in computational models to predict NMR chemical shifts and FT-IR vibrational frequencies. nih.govresearchgate.net Discrepancies between the calculated and experimental spectroscopic data can indicate the influence of the crystal packing forces or conformational changes that occur when the molecule is in solution. The presence of intermolecular hydrogen bonds observed in the crystal structure can be correlated with the shifts in the N-H stretching frequencies in the FT-IR spectrum. researchgate.net

Reactivity and Mechanistic Studies

Nucleophilic Addition Reactions

The thiourea (B124793) core of N-cyclohexyl-N-phenylthiourea contains a soft nucleophilic sulfur atom, making it amenable to various addition reactions.

Reactions with Maleimides: Regioselectivity and Tautomeric Equilibria

N-cyclohexyl-N-phenylthiourea is expected to react with maleimides via a nucleophilic Michael addition. In this reaction, the sulfur atom of the thiourea acts as the nucleophile, attacking the electron-deficient β-carbon of the maleimide's α,β-unsaturated system. This type of reaction is common for various nucleophiles with maleimides. doaj.org The regioselectivity of the addition is driven by the formation of a stable enolate intermediate which is subsequently protonated to yield the succinimide-thioether adduct.

The initial adduct exists in a thione form. However, it can undergo tautomerization to the corresponding enol-thiol form, an isothiourea derivative. This tautomeric equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents on the maleimide (B117702) and thiourea. In some cases involving N-terminal cysteine adducts with maleimides, the initial thioether product can undergo further intramolecular rearrangement, such as transcyclization, to form more complex structures like six-membered thiazines, a reaction influenced by pH. nih.gov

Cyclocondensation Reactions with α-Halocarbonyl Compounds

The reaction between substituted thioureas and α-halocarbonyl compounds is a cornerstone of heterocyclic synthesis, famously known as the Hantzsch thiazole (B1198619) synthesis and related reactions. researchgate.net N-cyclohexyl-N-phenylthiourea readily participates in such cyclocondensation reactions. The process is initiated by the nucleophilic attack of the thiourea's sulfur atom on the α-carbon of the carbonyl compound, displacing the halide and forming an S-alkylated isothiouronium salt intermediate. nih.gov This intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the final heterocyclic product. The specific outcome of the reaction depends on the nature of the α-halocarbonyl compound used.

Formation of Heterocyclic Systems

The dual nucleophilicity of the thiourea moiety allows it to be a key building block for a variety of heterocyclic rings, particularly those containing sulfur and nitrogen.

Thiazolidine (B150603) Synthesis and Isomerization Pathways

Substituted thioureas serve as valuable precursors for the synthesis of 2-imino-1,3-thiazolidine derivatives. nih.gov When N-cyclohexyl-N-phenylthiourea is reacted with α-haloesters, such as ethyl chloroacetate, a cyclocondensation reaction occurs. The reaction pathway mirrors the general mechanism with α-halocarbonyls: initial S-alkylation to form an isothiouronium salt, followed by intramolecular cyclization. In this case, the cyclization involves the nucleophilic attack of a thiourea nitrogen atom on the ester carbonyl carbon, leading to the formation of a 2-(cyclohexylimino)thiazolidin-4-one ring system.

Once formed, these iminothiazolidinones can exhibit geometric isomerism (E/Z) at the exocyclic C=N double bond. The specific isomer formed may be influenced by the reaction conditions and the steric bulk of the substituents on the imine nitrogen. Theoretical and experimental studies on related thiazolidinone structures have explored the energy barriers and pathways for such isomerization processes.

Thiazole-2-Imine and Triazole Formation

The Hantzsch synthesis is a widely utilized method for preparing thiazole derivatives. A key variation of this reaction involves using substituted thioureas and α-haloketones to produce N-substituted thiazol-2(3H)-imines. researchgate.netresearchgate.net The reaction of N-cyclohexyl-N-phenylthiourea with an α-haloketone (e.g., phenacyl bromide) proceeds through the characteristic S-alkylation followed by cyclization and dehydration, yielding a 2-(cyclohexyl(phenyl)imino)thiazole. This one-pot, three-component approach, where an amine, an isothiocyanate, and an α-haloketone are reacted, often proceeds by first forming the disubstituted thiourea in situ, which then cyclizes. researchgate.net

Conversely, the direct formation of a triazole ring from the N-cyclohexyl-N-phenylthiourea core is not a typical synthetic route. Triazole synthesis generally involves distinct pathways, such as the 1,3-dipolar cycloaddition of azides and alkynes. nih.gov While a molecule containing the thiourea moiety could potentially be modified in separate steps to incorporate a triazole ring, the thiourea structure itself does not directly rearrange or serve as the primary building block for the triazole heterocycle.

Role of Thiourea Moiety as a Reaction Intermediate (e.g., Isothiourea Formation)

In the vast majority of its reactions leading to heterocyclic systems, the N-cyclohexyl-N-phenylthiourea moiety does not react as a single unit but rather through a key, isolable or transient, intermediate: the isothiourea. The formation of an S-alkylated isothiouronium salt is the crucial first step in reactions with electrophiles like α-halocarbonyl compounds.

This S-alkylation transforms the thiocarbonyl group into a reactive isothiourea structure, C(=NR)-SR. This intermediate possesses a highly electrophilic carbon atom in the newly formed C=N bond and retains a nucleophilic nitrogen atom, setting the stage for subsequent intramolecular cyclization reactions. The stability and reactivity of this isothiourea intermediate are central to the successful synthesis of thiazolidines, thiazoles, and other related heterocycles from N-cyclohexyl-N-phenylthiourea.

Coordination Chemistry and Ligand Properties

Coordination Modes to Transition Metal Centers

N-cyclohexyl-N-phenylthiourea exhibits versatile coordination behavior when interacting with transition metals such as palladium(II), platinum(II), rhodium, and iridium. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for multiple binding possibilities. researchgate.net

Monodentate vs. Bidentate Binding

The primary coordination mode of N-cyclohexyl-N-phenylthiourea is typically through the sulfur atom, acting as a monodentate ligand. libretexts.orgyoutube.com This S-coordination is a common feature for thiourea (B124793) derivatives when forming complexes with various transition metals. researchgate.net However, the potential for N,S-chelation, which would result in bidentate binding, is also recognized. This bidentate coordination involves both the sulfur and one of the nitrogen atoms of the thiourea backbone binding to the metal center, forming a stable chelate ring. libretexts.org The preference for monodentate versus bidentate coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Bridging Coordination in Multinuclear Complexes

In addition to chelating to a single metal center, N-cyclohexyl-N-phenylthiourea can act as a bridging ligand, connecting two or more metal centers to form multinuclear complexes. libretexts.org In this mode, the thiourea ligand can use its sulfur and nitrogen atoms to bind to different metal ions simultaneously. This bridging capability allows for the construction of complex supramolecular architectures with potentially interesting magnetic or catalytic properties.

Synthesis and Characterization of Mixed Ligand Complexes

The synthesis of mixed ligand complexes involving N-cyclohexyl-N-phenylthiourea and other ancillary ligands has been a subject of considerable research. nih.govrsc.orgrsc.org These ancillary ligands play a crucial role in determining the final geometry and reactivity of the metal complex.

Influence of Ancillary Ligands on Metal Geometry

Table 1: Examples of Ancillary Ligands and Their Potential Influence on Metal Complex Geometry

| Ancillary Ligand | Ligand Type | Potential Influence on Geometry |

| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Can influence steric crowding, potentially favoring lower coordination numbers or specific isomers. |

| 1,10-Phenanthroline (phen) | Bidentate Diamine | Acts as a rigid chelating ligand, often leading to octahedral or square planar geometries. |

| Ethylenediamine (en) | Bidentate Diamine | A flexible chelating ligand that can adapt to various coordination geometries. |

Structure-Reactivity Relationships in Metal-Thiourea Complexes

The relationship between the structure of metal-thiourea complexes and their reactivity is a key area of investigation. researchgate.net The coordination mode of the N-cyclohexyl-N-phenylthiourea ligand, the geometry of the metal center, and the nature of any ancillary ligands all play a part in determining the chemical behavior of the complex. For example, complexes with a more open coordination site may be more catalytically active than their more sterically hindered counterparts. The electronic properties of the complex, which are tuned by the ligands, can also affect its redox potential and its ability to participate in electron transfer reactions.

Applications in Organocatalysis

N-Cyclohexyl-N-phenylthiourea as a Hydrogen Bond Donor Catalyst

The catalytic efficacy of N-Cyclohexyl-N'-phenylthiourea and related derivatives stems from the potent hydrogen bond donor capability of the two N-H protons of the thiourea (B124793) moiety. nih.gov Thioureas are generally more acidic and are stronger hydrogen-bond donors than their urea (B33335) counterparts. wikipedia.orgnih.gov This enhanced acidity is not merely due to the electronegativity difference between sulfur and oxygen but is also influenced by the steric size of the chalcogen atom. wikipedia.org The two N-H groups can form a bifurcated, or "double," hydrogen bond with hydrogen bond acceptors, such as the oxygen atom of a carbonyl group. This interaction effectively activates the substrate by withdrawing electron density, akin to the function of oxyanion holes in enzymatic catalysis. rsc.orgrsc.org

Mechanisms of Organocatalytic Activation

The activation of substrates by thiourea catalysts like N-Cyclohexyl-N'-phenylthiourea proceeds through distinct, yet often cooperative, mechanisms that enhance the reactivity of electrophiles and nucleophiles.

The primary mechanism of activation involves the formation of two simultaneous hydrogen bonds between the thiourea's N-H protons and a basic site on the substrate, typically a carbonyl oxygen or a nitro group. wikipedia.orgrsc.org This dual hydrogen-bonding interaction lowers the energy of the transition state, thereby accelerating the reaction. rsc.org For instance, in a Michael addition, the thiourea catalyst activates the electrophilic α,β-unsaturated compound, making it more susceptible to nucleophilic attack. acs.org Computational studies on the Diels-Alder reaction have shown that thiourea catalysts lower the activation energy by binding to the carbonyl oxygen of the dienophile. rsc.org

Thioureas are effective anion-binding agents, an ability crucial to their catalytic function. nih.gov By stabilizing anionic intermediates or transition states through hydrogen bonding, they can facilitate reactions that proceed through such species. This interaction can be described as "partial protonation," which highlights the role of the thiourea as a Brønsted acid. wikipedia.org The acidity of the thiourea is a critical factor; for instance, attaching electron-withdrawing groups to the aryl rings of the catalyst increases its acidity and often enhances its catalytic activity. nih.gov

Asymmetric Organocatalysis with Chiral Thiourea Derivatives

A major advancement in organocatalysis is the development of chiral thiourea derivatives for asymmetric synthesis. rsc.org By incorporating a chiral scaffold, such as (1R,2R)-1,2-diaminocyclohexane, into the thiourea structure, catalysts can create a chiral environment around the reaction center, directing the stereochemical outcome. acs.org

Often, these catalysts are bifunctional, containing both a thiourea group (to activate the electrophile) and a basic moiety like a tertiary amine (to activate the nucleophile). acs.orgrsc.org This dual activation model allows the catalyst to bring the two reactants together in a highly organized, chiral transition state, leading to high levels of enantioselectivity. rsc.org These bifunctional catalysts have proven highly efficient in a variety of asymmetric transformations. rsc.orgrsc.org

Scope of Catalytic Applications (e.g., Diels-Alder, Michael Additions, Polymerizations)

Derivatives of N-Cyclohexyl-N'-phenylthiourea have been successfully applied as catalysts in a broad range of important carbon-carbon bond-forming reactions.

Diels-Alder Reactions: Thiourea organocatalysts have been shown to effectively catalyze Diels-Alder reactions by activating the dienophile through hydrogen bonding. rsc.orgbeilstein-journals.org For example, Schreiner's thiourea, a derivative with 3,5-bis(trifluoromethyl)phenyl groups, has been used to facilitate the cycloaddition of sterically hindered naphthoquinone dienophiles, affording the product with high selectivity where other methods fail. beilstein-journals.orgresearchgate.net

| Catalyst | Reaction | Yield (%) | Selectivity |

| Schreiner's Thiourea | Naphthoquinone Monoketal Diels-Alder | up to 63% | High exo-selectivity |

Table 1: Performance of a thiourea catalyst in a Diels-Alder reaction. Data sourced from beilstein-journals.orgresearchgate.net.

Michael Additions: The asymmetric Michael addition is one of the most successful applications of chiral thiourea catalysis. rsc.org Bifunctional amine-thioureas catalyze the addition of nucleophiles like ketones, malonates, or phosphites to electrophiles such as nitroolefins or α,β-unsaturated imides, often with excellent yields and high enantioselectivities. rsc.orgnih.govrsc.orgacs.org For instance, a catalyst derived from (R,R)-1,2-diphenylethylenediamine promoted the Michael addition of isobutyraldehyde (B47883) to N-phenylmaleimide in water, achieving a 97% yield and 99% enantiomeric excess (ee). nih.gov

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) |

| Chiral Diamine-Thiourea | Isobutyraldehyde | N-Phenylmaleimide | ≥97 | 99 |

| Calix rsc.orgarene-Thiourea | Acetylacetone | β-Nitrostyrene | up to 99 | up to 94 |

| Saccharide-Thiourea | Cyclohexanone | Phenylnitrodiene | - | 93 |

Table 2: Selected examples of chiral thiourea-catalyzed asymmetric Michael additions. Data sourced from nih.govacs.orgbeilstein-journals.org.

Polymerizations: Thiourea-based organocatalysts are also emerging as powerful tools in polymer chemistry, particularly for ring-opening polymerization (ROP). rsc.org In cooperative catalysis, a thiourea works alongside a base or an alkoxide. polympart.comrsc.org This dual system can activate both the monomer (e.g., lactide) and the initiating alcohol, leading to rapid and controlled polymerizations. polympart.com This method produces well-defined polyesters with narrow molecular weight distributions and high stereoselectivity, demonstrating living polymerization characteristics. polympart.comnih.gov For example, the combination of an N-heterocyclic olefin and a thiourea catalyzed the ROP of δ-valerolactone, achieving a 97% yield in 4 hours. rsc.org

| Monomer | Catalytic System | Yield (%) | M /M |

| L-Lactide | Thioimidate (Thiourea + Alkoxide) | High | <1.1 |

| δ-Valerolactone | N-Heterocyclic Olefin / Thiourea | 97 | 1.1–1.2 |

Table 3: Thiourea-cocatalyzed Ring-Opening Polymerizations. Data sourced from polympart.comrsc.org.

Applications in Materials Science and Industrial Processes

Corrosion Inhibition Mechanisms

N-cyclohexyl-N-phenyl-thiourea (CPTU) has been identified as an effective corrosion inhibitor, particularly for stainless steel in acidic environments. researchgate.net The inhibitory action of thiourea (B124793) derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This process impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute corrosion. Studies on analogous compounds like N-napthyl-N'-phenyl thiourea (NPTU) show that they function as mixed inhibitors, influencing both reaction types, and can achieve significant inhibition efficiency. manipal.eduresearchgate.net

The effectiveness of N-cyclohexyl-N-phenyl-thiourea as a corrosion inhibitor is rooted in its molecular structure, which facilitates strong adsorption onto metal surfaces like 304 stainless steel. researchgate.net The molecule contains multiple active centers for adsorption: the sulfur and nitrogen atoms possess lone pairs of electrons, and the phenyl group has a cloud of delocalized pi-electrons.

These features allow the molecule to attach to the vacant d-orbitals of the iron atoms on the steel surface. This interaction leads to the formation of a protective film that displaces water molecules and corrosive ions (like chloride) from the surface, thereby mitigating corrosion. manipal.eduresearchgate.net The process is generally considered a combination of physical adsorption (physisorption), involving electrostatic forces between the charged metal surface and the molecule, and weak chemical bonding (chemisorption). manipal.edu

To understand the dynamics of the adsorption process, researchers employ adsorption isotherms, which are models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface. For N-cyclohexyl-N-phenyl-thiourea and similar derivatives, the adsorption behavior on 304 stainless steel has been shown to align with the Temkin adsorption isotherm. researchgate.netmanipal.edusphinxsai.com

The Temkin isotherm model specifically accounts for adsorbent-adsorbate interactions. researchgate.net Its applicability suggests that the heat of adsorption of the inhibitor molecules onto the steel surface decreases linearly with increasing surface coverage, which is characteristic of chemisorption on a heterogeneous surface. researchgate.net This indicates that as more inhibitor molecules occupy the surface, the strength of the interaction for subsequent molecules changes.

Below is a table summarizing the adsorption isotherm data for a related thiourea compound on a steel surface.

| Parameter | Description | Value |

| Isotherm Model | Best-fit model for adsorption behavior | Temkin |

| A | Temkin isotherm equilibrium binding constant (L/g) | 1.075 |

| b | Temkin isotherm constant related to heat of sorption (J/mol) | 25.34 |

| Data derived from a study on a related adsorption system and provided for illustrative purposes of the Temkin model parameters. researchgate.net |

Use as Epoxy Crosslinking Agents

Thiourea-based compounds serve as effective curing agents, also known as crosslinkers or hardeners, for epoxy resins. google.com Epoxy resins are prepolymers that, when mixed with a suitable curing agent, undergo a chemical reaction to form a rigid, three-dimensional polymer network. This process transforms the liquid resin into a hard, durable solid with excellent mechanical properties and chemical resistance.

Polyether thioureas with terminal primary amino groups can be reacted with vicinal polyepoxides. google.com The nitrogen atoms in the thiourea derivative attack the epoxide rings of the resin, initiating a ring-opening polymerization. This reaction creates a highly crosslinked thermoset material. These resulting epoxy systems are noted for their improved tensile shear strength, flexural strength, and ultimate elongation, making them suitable for demanding applications in coatings, adhesives, sealants, and castings. google.com

Precursors for Polymer Synthesis (e.g., Polyurethanes)

Thiourea derivatives are emerging as crucial components in the sustainable synthesis of non-isocyanate polyurethanes (NIPUs). nih.gov Traditional polyurethane production involves the use of highly toxic phosgene (B1210022) and isocyanates. A greener alternative involves the reaction of cyclic carbonates with amines, a process that can be efficiently catalyzed by thiourea compounds. nih.gov

In this organocatalytic approach, the thiourea catalyst activates the cyclic carbonate, facilitating its ring-opening by an amine. This reaction forms the characteristic urethane (B1682113) linkage (-NH-CO-O-). By using monomers that contain these newly formed urethane units and also possess other reactive groups (like terminal double bonds), it is possible to perform subsequent polymerization steps, such as thiol-ene polymerization, to create linear NIPUs. nih.gov This method not only avoids hazardous reagents but also allows for the use of renewable starting materials, such as terpenes, to produce the initial cyclic carbonates. nih.gov

Sensing Applications (e.g., Mercury Sensing)

The thiourea functional group demonstrates a strong affinity for heavy and soft metal ions, a property that has been harnessed to develop chemical sensors. orientjchem.org The sulfur atom in the C=S (thiono) group acts as a soft Lewis base, enabling it to bind selectively with soft Lewis acids like the mercury(II) ion (Hg²⁺). nih.govrdd.edu.iq

This binding event can be designed to produce a measurable signal. For instance, a fluorescent probe incorporating a thiourea unit can be synthesized. nih.gov In its unbound state, the probe may exhibit minimal fluorescence. However, upon binding to Hg²⁺, a significant enhancement in fluorescence intensity can occur due to mechanisms like intermolecular charge transfer (ICT). nih.gov This "turn-on" response allows for the highly selective and sensitive detection of mercury ions, even in complex samples like water and bovine serum albumin. nih.gov Naked-eye sensors have also been developed where the binding of mercury or silver ions to ethyl thiourea derivatives results in a visible color change. orientjchem.org

The table below details the performance of a thiourea-based fluorescent sensor for mercury.

| Parameter | Value |

| Target Ion | Hg²⁺ |

| Detection Limit | 0.134 x 10⁻⁶ M |

| Binding Constant | 1.733 x 10⁷ M⁻¹ |

| Signaling Mechanism | Fluorescence enhancement ("turn-on") |

| Data from a study on a 1-phenyl-3-(pyridin-4-yl)thiourea sensor. nih.gov |

Supramolecular Chemistry and Non Covalent Interactions

Intra- and Intermolecular Hydrogen Bonding Networks

Thiourea (B124793) derivatives are well-recognized for their capacity to form robust hydrogen bonds, a key element in their use for creating predictable supramolecular assemblies. wm.edu The presence of both hydrogen bond donors (the N-H groups) and a sulfur acceptor allows for a variety of interaction patterns. These interactions are fundamental to the structure and properties of N,N'-disubstituted thioureas. The specific nature of the substituents, in this case, cyclohexyl and phenyl groups, influences the strength and geometry of these bonds.

A characteristic and dominant interaction in the crystal structures of many N,N'-disubstituted thioureas is the formation of centrosymmetric dimers through pairs of intermolecular N-H···S hydrogen bonds. nih.gov This interaction creates a robust eight-membered ring motif, often described by the graph-set notation R²₂(8). This dimeric structure is a common feature in the solid state of thioureas and thioamides. nih.gov

In a related compound, N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, molecules are linked by intermolecular N-H···S hydrogen bonds, resulting in the formation of these characteristic centrosymmetric dimers. nih.gov Similarly, N-(2-thiazolyl)-N'-methylthiourea also exhibits dimer formation through N-H···S hydrogen bonds. researchgate.net The strength of these N-H···S bonds can be significant, sometimes proving strong enough to compete with conventional N-H···O=C hydrogen bonds. nih.gov This highlights the reliability of the N-H···S synthon in directing the self-assembly of thiourea-containing molecules.

Below is a table detailing the hydrogen bond geometry for the dimer formation in a related acylthiourea, N-cyclohexylcarbonyl-N'-phenylthiourea, which illustrates the typical distances and angles for this type of interaction.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···S | 0.86 | 2.63 | 3.424(3) | 154 |

| Data for N-cyclohexylcarbonyl-N'-phenylthiourea, a structurally similar compound. |

While N-H···S bonds often dominate the intermolecular interactions in simple thioureas, the presence of other functional groups can lead to different or additional hydrogen bonding motifs. When a molecule contains an oxygen atom, such as in acylthioureas, intramolecular N-H···O hydrogen bonds can form. rsc.org For example, in N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, an intramolecular N-H···O interaction is present, which helps to stabilize the molecular conformation. nih.gov A similar intramolecular N-H···O hydrogen bond is also found in N-cyclohexylcarbonyl-N'-phenylthiourea, creating a pseudo-six-membered ring. researchgate.net

N-H···N hydrogen bonds are also a possibility, particularly when a nitrogen-containing heterocycle is part of the thiourea structure. In N,N'-bis[2-(dimethylamino)phenyl]thiourea, an intramolecular hydrogen bond forms between a thiourea N-H and the nitrogen of the ortho-substituted dimethylamino group. nih.gov In other systems, like N-(2-pyrimidyl)-N'-phenylthiourea, pairs of intra- and intermolecular N-H···N interactions lead to the formation of dimers, showcasing a different self-assembly pathway compared to the typical N-H···S dimer. wm.eduresearchgate.net

π-π Stacking and C-H···π Interactions in Crystal Lattices

In the crystal structure of N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, π-π interactions are observed between the benzene (B151609) rings of adjacent, inversion-related dimers. nih.gov The centroid-to-centroid distance between these stacked rings is reported as 4.044 Å. nih.gov This type of interaction is common in aromatic systems and can occur in various geometries, including parallel-displaced and T-shaped arrangements. researchgate.net

Furthermore, C-H···π interactions, where a C-H bond from the cyclohexyl ring points towards the face of a phenyl ring, also contribute to the crystal packing. In N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, a C-H···π interaction is noted where the distance between a methylene (B1212753) hydrogen on the cyclohexyl ring and the centroid of a benzene ring is 3.116 Å. nih.gov These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively provide significant stabilization to the three-dimensional crystal structure.

Self-Assembly of Thiourea-Based Architectures

The predictable and robust nature of the hydrogen bonds formed by the thiourea moiety makes it an excellent building block for supramolecular self-assembly. wm.edu The combination of strong N-H···S interactions and weaker forces like π-π stacking allows for the construction of well-defined architectures, ranging from simple dimers to complex three-dimensional networks. beilstein-journals.org

Impact of Substitution on Hydrogen Bonding Properties

The electronic and steric properties of the substituents on the nitrogen atoms of the thiourea core have a profound impact on the hydrogen bonding characteristics. nih.govnih.gov Altering the substituents can change the acidity of the N-H protons, the acceptor strength of the sulfur atom, and the steric hindrance around the thiourea unit, thereby influencing the resulting supramolecular structure.

Electron-withdrawing groups, such as nitro or trifluoromethyl groups, attached to the phenyl ring increase the acidity of the N-H protons, leading to stronger hydrogen bonds. nih.govresearchgate.net This can enhance the stability of the resulting dimers or other assemblies. Conversely, electron-donating groups can decrease the N-H acidity. nih.gov For example, replacing an aryl group with an alkyl group can alter the conversion rate and reactivity in certain applications, which is linked to these electronic effects. nih.gov

The steric bulk of the substituents also plays a critical role. Very bulky groups can hinder the formation of the typical planar N-H···S dimer, forcing the molecule to adopt alternative conformations and hydrogen bonding patterns. mdpi.com The substitution pattern dictates which N-H group (syn or anti to the sulfur atom) is more likely to participate in hydrogen bonding. Studies on various disubstituted thioureas and ureas have shown that these subtle changes can lead to vastly different inhibition properties against biological targets, underscoring the importance of substitution in designing functional molecules. rsc.org

Future Research Directions

Development of More Sustainable Synthetic Pathways

The traditional synthesis of N-cyclohexyl-N-phenylthiourea often involves the reaction of cyclohexylamine (B46788) with phenylisothiocyanate. ontosight.aimdpi.com While effective, this method can rely on hazardous reagents and solvents. Future research should prioritize the development of greener and more sustainable synthetic routes.

One promising avenue is the exploration of one-pot syntheses from readily available starting materials. For instance, methods utilizing carbon disulfide and amines in an aqueous medium, which have been successful for other thiourea (B124793) derivatives, could be adapted for N-cyclohexyl-N-phenylthiourea. ijcrt.org Microwave-assisted organic synthesis is another area ripe for exploration, offering the potential for shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. ijcrt.org The use of deep eutectic solvents (DESs) as green and reusable reaction media also presents an attractive alternative to volatile organic compounds. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Aqueous One-Pot Synthesis | Reduced use of hazardous organic solvents, simplified workup procedures. | Optimization of reaction conditions (temperature, catalysts) for N-cyclohexyl-N-phenylthiourea. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved energy efficiency, higher yields. | Development of specific microwave protocols and investigation of solvent-free conditions. |

| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-toxicity, and recyclable solvents. | Screening of various DES compositions for optimal solubility and reactivity. |

Exploration of Novel Catalytic Transformations

The thiourea moiety is a well-established hydrogen-bond donor, making thiourea derivatives effective organocatalysts for a variety of chemical transformations. While the catalytic potential of N-cyclohexyl-N-phenylthiourea itself is not extensively documented, its structural features suggest it could be a valuable catalyst.

Future investigations should focus on screening N-cyclohexyl-N-phenylthiourea as a catalyst in a range of organocatalytic reactions. These could include Michael additions, aldol (B89426) reactions, and Henry reactions, where related thiourea derivatives have shown significant efficacy. The presence of both a bulky cyclohexyl group and an aromatic phenyl group could offer unique stereochemical control and substrate selectivity. Furthermore, the synthesis of chiral analogues of N-cyclohexyl-N-phenylthiourea could open the door to its use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and other fine chemicals.

Design of Advanced Functional Materials

The ability of the thiourea group to form strong hydrogen bonds and coordinate with metal ions makes N-cyclohexyl-N-phenylthiourea a promising building block for the design of advanced functional materials.

Research in this area could focus on the incorporation of N-cyclohexyl-N-phenylthiourea as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The specific steric and electronic properties imparted by the cyclohexyl and phenyl substituents could lead to materials with novel topologies and properties, such as selective gas adsorption, sensing capabilities, or catalytic activity. Additionally, the potential for this compound to be integrated into polymer backbones could be explored for the development of self-healing materials or polymers with enhanced thermal and mechanical properties. The study of the crystal structure of the related compound, N-Cyclohexylcarbonyl-N'-phenylthiourea, reveals intermolecular N-H···S hydrogen bonds that lead to the formation of dimers, a property that could be exploited in the design of supramolecular assemblies. researchgate.net

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts and materials. Future research should employ a combination of advanced spectroscopic and computational techniques to elucidate the precise role of N-cyclohexyl-N-phenylthiourea in chemical processes.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor reactions in real-time, identifying key intermediates and transition states. Computational studies, using methods like density functional theory (DFT), can provide detailed insights into the electronic structure of the molecule, the nature of its interactions with other species, and the energy profiles of reaction pathways. acs.orgnih.gov Such studies on related thiourea derivatives have been instrumental in explaining the origins of stereoselectivity in organocatalyzed reactions. acs.org Applying these techniques to N-cyclohexyl-N-phenylthiourea will be critical for unlocking its full potential.

Investigation of Environmental Fate and Degradation Mechanisms

As the applications of N-cyclohexyl-N-phenylthiourea expand, a thorough assessment of its environmental impact becomes imperative. Currently, there is a lack of specific data on the environmental fate and degradation of this particular compound.

Future research should focus on several key areas. Biodegradation studies in soil and water are needed to determine its persistence in the environment. nih.gov Investigations into its potential for bioaccumulation in aquatic organisms are also crucial. nih.gov Furthermore, studies on its decomposition pathways are necessary to identify any potentially harmful degradation products. nih.gov For instance, some phenylthiourea (B91264) derivatives are known to release toxic fumes of sulfur oxides and nitrogen oxides upon heating to decomposition. nih.gov Understanding these aspects will be essential for ensuring the responsible and sustainable use of N-cyclohexyl-N-phenylthiourea in future applications.

Q & A

Q. What are the standard protocols for assessing thiourea derivatives as corrosion inhibitors?

-

Electrochemical Methods : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1 M HCl). Calculate inhibition efficiency (%IE) via corrosion current density (I_corr) reduction:

Optimal concentrations (e.g., 0.5–2.0 mM) and adsorption isotherms (Langmuir/Freundlich) are analyzed to determine binding mechanisms .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiourea derivatives?

- X-ray Diffraction : Single-crystal XRD (e.g., using SHELXL ) reveals non-planar conformations. For N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea, the thioureido group is twisted by 52.06° from the benzene ring plane, with intramolecular N–H···O and intermolecular N–H···S hydrogen bonds stabilizing dimer formation .

- Packing Analysis : π-π interactions (centroid-to-centroid: 4.044 Å) and C–H···π interactions (3.116 Å) influence supramolecular assembly .

Q. How do researchers reconcile contradictory reports on biological activity across thiourea derivatives?

- Experimental Design : Conduct dose-response studies (e.g., 10–100 µM) with controls to account for cell line variability. For example, cytotoxicity in MCF-7 vs. HeLa cells may differ due to thiourea’s interaction with mitochondrial membrane potential (ΔψM) .

- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to confirm apoptosis induction and Western blotting to assess Bcl-2/Bax ratios .

Q. What computational strategies predict the bioactivity of N-cyclohexyl-N-phenyl thiourea derivatives?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like EGFR or tubulin. Key parameters include binding affinity (ΔG ≤ -8.0 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Thr790 in EGFR) .

- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with IC₅₀ values in anticancer assays .

Q. How do solvent and substituent effects influence the chelation properties of thiourea derivatives?

- Spectrophotometric Titration : In ethanol/water (1:1), monitor UV-Vis shifts (e.g., λ_max = 320 nm for Cu²⁺ complexes). Stability constants (logβ) are calculated using Benesi-Hildebrand plots .

- Substituent Impact : Electron-withdrawing groups (e.g., -NO₂) enhance metal-binding affinity by increasing thiocarbonyl electrophilicity .

Methodological Notes

- Contradiction Resolution : For conflicting corrosion inhibition data, vary experimental conditions (pH, temperature) and validate via surface analysis (SEM/EDS) .

- Advanced Characterization : Pair XRD with DFT calculations (Gaussian 09) to correlate observed bond lengths (e.g., C=S: 1.68 Å) with theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.